molecular formula C18H11F3N4OS B2799887 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide CAS No. 1795471-83-8

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2799887
CAS No.: 1795471-83-8
M. Wt: 388.37
InChI Key: LFTRFHUTCOSLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide is a novel synthetic chemical reagent designed for biochemical research and investigative applications. This compound features a strategic molecular architecture, combining an imidazo[2,1-b]thiazole core with a trifluoromethyl-substituted nicotinamide moiety. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, recognized for its significant biological potential. For instance, derivatives based on this scaffold have been developed as potent allosteric activators of SIRT1, an NAD+-dependent deacetylase involved in cellular stress response, metabolism, and aging . Other research has identified 6-phenylimidazo[2,1-b]thiazole derivatives as potent inhibitors of FLT3 kinase, a key target in acute myeloid leukemia (AML) research . The incorporation of the trifluoromethyl group, a common bioisostere in drug design, is intended to enhance the molecule's metabolic stability and binding affinity. This compound is supplied to the scientific community to facilitate in vitro studies aimed at exploring new mechanisms of action in areas such as enzyme regulation and kinase signaling pathways. Researchers can utilize this chemical tool to probe novel therapeutic strategies for age-related diseases, metabolic disorders, and cancer. Handling of this substance requires appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4OS/c19-18(20,21)15-6-5-11(9-22-15)16(26)23-13-4-2-1-3-12(13)14-10-25-7-8-27-17(25)24-14/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTRFHUTCOSLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved by reacting 2-aminothiazoles with halo carbonyl compounds

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or green chemistry approaches to improve efficiency and reduce environmental impact. These methods aim to optimize reaction conditions, minimize waste, and enhance the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium(VI) oxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines or halides for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups. These products can exhibit varying biological and chemical properties, making them suitable for different applications.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an antimicrobial, antimalarial, and antitubercular agent. Its ability to inhibit various biological targets makes it a promising candidate for the development of new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis, making it a potential candidate for cancer treatment.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties and reactivity make it suitable for applications in material science, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases such as Raf, IGF-IR, or EGFR, which are involved in cell signaling pathways.

Comparison with Similar Compounds

(a) Cytotoxic Activity and Selectivity

  • Compound 5l () exhibits superior cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM) compared to sorafenib (IC₅₀ = 5.2 μM) and shows selectivity over HepG2 liver cancer cells (IC₅₀ = 22.6 μM) . This highlights the role of substituents (e.g., 4-chlorophenyl and piperazine) in enhancing potency and selectivity.

(b) Enzyme Modulation

  • SRT1720 () is a well-characterized SIRT1 agonist with a quinoxaline-carboxamide group, achieving activation at nanomolar concentrations. Its piperazine linker enhances solubility and target engagement . In contrast, the target compound’s nicotinamide moiety may shift activity toward NAD⁺-dependent enzymes like sirtuins or kinases .

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, synthesis methods, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

  • Molecular Formula : C18H11F3N4OS
  • Molecular Weight : 388.4 g/mol
  • CAS Number : 1795471-83-8

1. Anticancer Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit notable anticancer properties. A study on various imidazo[2,1-b]thiazole compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, this compound has shown promise against several cancer cell lines, including breast and lung cancer cells.

2. Anti-inflammatory Effects

Imidazo[2,1-b]thiazoles are known to modulate nitric oxide synthase (NOS) activity. The compound has been reported to enhance the expression of endothelial NOS, leading to increased nitric oxide production, which plays a crucial role in reducing inflammation. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

3. Carbonic Anhydrase Inhibition

Recent studies have evaluated the inhibition of carbonic anhydrase (CA) isoforms by imidazo[2,1-b]thiazole derivatives. The compound was tested against various CA isoforms, showing significant inhibition activity with a structure-activity relationship that highlights the importance of specific functional groups in enhancing CA inhibitory effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Impact on Activity
Imidazo[2,1-b]thiazole moietyEssential for anticancer and anti-inflammatory effects
Trifluoromethyl groupEnhances lipophilicity and bioavailability
Nicotinamide segmentContributes to NOS modulation

Case Studies

Several studies have focused on the biological evaluation of imidazo[2,1-b]thiazole derivatives:

  • Study 1 : A series of derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that compounds with a trifluoromethyl group exhibited higher cytotoxicity compared to their non-fluorinated counterparts.
  • Study 2 : The anti-inflammatory potential was assessed using an LPS-induced inflammation model in vitro. The compound significantly reduced TNF-alpha levels in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide?

  • Methodology : The synthesis involves multi-step reactions, starting with the preparation of the imidazo[2,1-b]thiazole core via cyclization of thioamide precursors, followed by coupling with substituted phenyl groups. Key steps include nucleophilic substitution or Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine are used to optimize yields . Purification typically employs column chromatography with silica gel and characterization via LC-MS for intermediate validation.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, focusing on imidazo-thiazole and trifluoromethyl signals.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of 3D conformation and intermolecular interactions .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Include positive controls like cisplatin.
  • Antimicrobial Testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Enzyme Inhibition : Test against kinases or sirtuins (e.g., SIRT1) using fluorogenic substrates .

Advanced Research Questions

Q. How can the mechanism of action be elucidated for this compound?

  • Methodology :

  • Target Identification : Use pull-down assays with biotinylated derivatives or chemoproteomics to identify binding partners.
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., ER stress, apoptosis).
  • Structural Biology : Co-crystallize the compound with target proteins (e.g., SIRT1) to study binding modes .

Q. What strategies optimize pharmacokinetic properties, such as solubility and bioavailability?

  • Methodology :

  • Salt Formation : Test hydrochloride or mesylate salts to improve aqueous solubility.
  • Prodrug Design : Introduce ester or amide prodrug moieties cleaved in vivo.
  • Nanoparticle Formulation : Use liposomal encapsulation or PEGylation to enhance circulation time. Solubility in DMSO (up to 5 mg/mL) and stability in physiological buffers should be validated .

Q. How to resolve contradictions in biological data across studies?

  • Methodology :

  • Orthogonal Assays : Replicate results using alternative methods (e.g., ATP-based viability assays alongside flow cytometry for apoptosis).
  • Batch Consistency : Verify compound purity (>95% by HPLC) and storage conditions (e.g., desiccation to prevent hydrolysis).
  • Species/Model Specificity : Test across multiple cell lines or animal models to assess reproducibility .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodology :

  • Core Modifications : Systematically substitute the imidazo-thiazole (e.g., with pyridine) or trifluoromethyl groups.
  • Side-Chain Variations : Introduce piperazine or morpholine rings to modulate polarity and target engagement.
  • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize synthetically feasible analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.